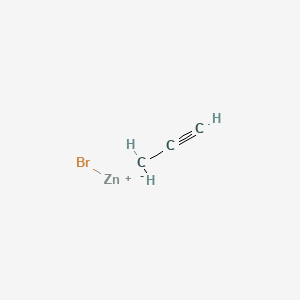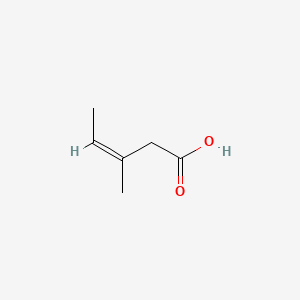
3-Methyl-3Z-Pentenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3Z-Pentenoic Acid is a methyl-branched fatty acid with the molecular formula C6H10O2 It is characterized by a double bond in the Z-configuration (cis) at the third carbon atom and a methyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3Z-Pentenoic Acid can be achieved through several methods. One common approach involves the use of organometallic reagents and boron compounds in Suzuki-Miyaura coupling reactions . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of precursor compounds under controlled conditions. The process ensures high purity and consistency, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3Z-Pentenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The methyl group and double bond allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
3-Methyl-3Z-Pentenoic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3Z-Pentenoic Acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it donates protons to acceptor molecules, influencing various biochemical processes . The compound’s unique structure allows it to participate in specific enzymatic reactions, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-3Z-Pentenoic Acid include:
2-Pentenoic Acid: Differing by the position of the double bond.
3-Pentenoic Acid: Similar structure but without the methyl group.
4-Pentenoic Acid: Double bond located at the fourth carbon.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
41653-93-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3- |
InChI Key |
OGVROELYPSGUQB-HYXAFXHYSA-N |
Isomeric SMILES |
C/C=C(/C)\CC(=O)O |
Canonical SMILES |
CC=C(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


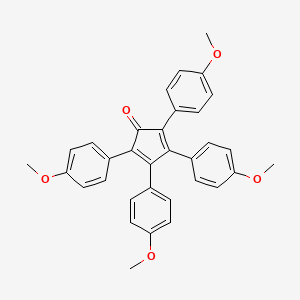
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
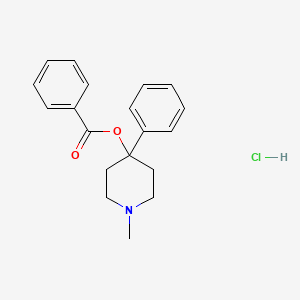

![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
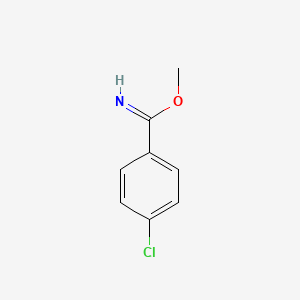
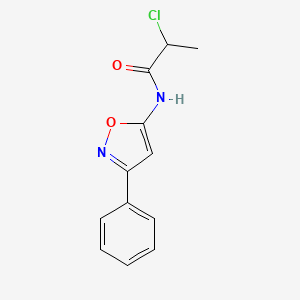

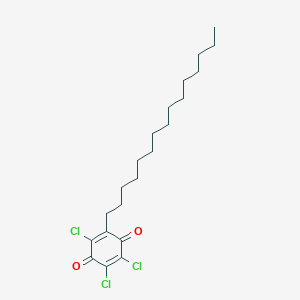
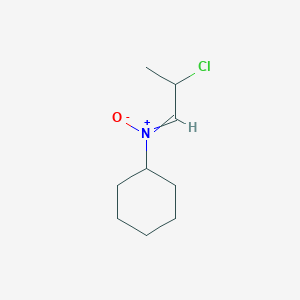
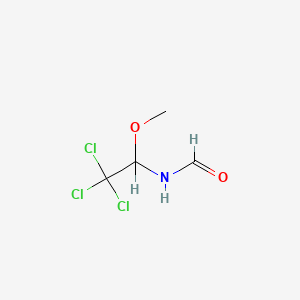
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
